molecular formula C9H6Br2N2O2 B12116009 (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-16-4

(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B12116009
CAS No.: 59128-16-4
M. Wt: 333.96 g/mol
InChI Key: NBIKVFATUJTDBM-UHFFFAOYSA-N
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Description

(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, characterized by bromine atoms at positions 6 and 8 and an acetic acid moiety at position 2. This compound is of significant interest in medicinal chemistry due to the bioactivity of imidazo[1,2-a]pyridines, which are present in drugs like Zolpidem and Alpidem . The dibromo substitution enhances electrophilicity and may improve binding to biological targets, such as enzymes or receptors, through halogen bonding .

Properties

CAS No.

59128-16-4

Molecular Formula

C9H6Br2N2O2

Molecular Weight

333.96 g/mol

IUPAC Name

2-(6,8-dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid

InChI

InChI=1S/C9H6Br2N2O2/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5/h1,3-4H,2H2,(H,14,15)

InChI Key

NBIKVFATUJTDBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Br)CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. For the specific synthesis of imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo-, a multi-step process is often employed. This process may include:

    Step 1: Bromination of the imidazo[1,2-a]pyridine core at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Step 2: Introduction of the acetic acid moiety through a reaction with a suitable acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and acylation steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid is in the development of kinase inhibitors. Kinases are pivotal in numerous cellular processes, including cell proliferation and survival. The compound has been investigated for its ability to inhibit specific kinases associated with hyperproliferative disorders, such as cancer.

  • Case Study : Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant inhibitory activity against various protein kinases. For instance, compounds similar to (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid have been synthesized and tested for their efficacy against kinases involved in tumor progression and metastasis .

Antimicrobial Activity

Recent studies have indicated that derivatives of the imidazo[1,2-a]pyridine scaffold can serve as effective antimicrobial agents. The compound's structural features allow it to interact with bacterial proteins, inhibiting their function.

  • Case Study : A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed and tested against bacterial ATPases. These studies demonstrated that modifications at the 6 and 8 positions significantly enhanced antibacterial activity .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid and its biological activity is crucial for optimizing its therapeutic potential.

Substituent Effects

The introduction of different substituents at specific positions on the imidazo[1,2-a]pyridine ring can dramatically alter the compound's biological properties. For example:

  • Adding an amino group at position 8 has shown to increase binding affinity to target receptors while maintaining low cytotoxicity .

Docking Studies

Molecular docking studies have been employed to predict how (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid interacts with various biological targets. These studies help in designing more potent derivatives by identifying critical interactions within the target's active site.

Potential Therapeutic Applications

The therapeutic potential of (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid extends beyond cancer treatment.

Neurological Disorders

Research indicates that compounds within this class may have applications in treating neurological disorders by targeting adenosine receptors. The modulation of these receptors can influence neuroprotection and cognitive functions.

  • Case Study : Studies exploring the effects of 8-amino substituted imidazo[1,2-a]pyridines on adenosine receptor A2A have shown promising results in improving cognitive impairments associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Kinase InhibitionInhibitors for hyperproliferative disorders ,
Antimicrobial ActivityEffective against bacterial proteins
Neurological DisordersModulation of adenosine receptors for cognitive enhancement

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic Acid Hydrochloride
  • Structure : Chlorine atoms at positions 6 and 8; acetic acid at position 2.
  • Molecular Formula : C₉H₇Cl₃N₂O₂ .
  • Molecular Weight : 281.53 g/mol .
  • Key Differences: Bromine (atomic radius: 1.14 Å) vs. Dichloro derivatives may exhibit lower cytotoxicity compared to dibromo analogs due to reduced electron-withdrawing effects .
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic Acid
  • Structure : Single bromine at position 4.
  • Molecular Formula: C₉H₇BrN₂O₂ (inferred from mono-bromo analogs ).
  • Key Differences: Mono-bromo substitution reduces molecular weight and may decrease binding affinity compared to the dibromo derivative . Retains some electrophilicity but lacks synergistic halogen bonding from dual bromine atoms .

Substituent Variations on the Acetic Acid Moiety

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Carboxylic acid (-COOH) instead of acetic acid (-CH₂COOH).
  • Molecular Formula : C₈H₄Br₂N₂O₂ .
  • Molecular Weight : 319.94 g/mol .
  • Key Differences :
    • Carboxylic acid increases acidity (pKa ~2-3) compared to acetic acid (pKa ~4.7), affecting solubility and ionization in biological systems .
    • The shorter side chain may reduce flexibility in target binding .
Ethyl 6-Chloroimidazo[1,2-a]pyridin-2-yl-acetate
  • Structure : Ethyl ester of the acetic acid derivative; chlorine at position 5.
  • Molecular Formula : C₁₁H₁₁ClN₂O₂ .
  • Key Differences :
    • Esterification improves lipophilicity, enhancing membrane permeability but requiring metabolic activation (hydrolysis) for activity .
    • Chlorine substitution at position 6 reduces steric hindrance compared to bromine .

Non-Halogenated Analogs

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic Acid Hydrochloride
  • Structure : Methyl group at position 8; acetic acid at position 2.
  • Molecular Formula : C₁₀H₁₁ClN₂O₂ .
  • Molecular Weight : 226.66 g/mol .
  • Lower molecular weight may improve bioavailability but reduce cytotoxic potency .
7-Methylimidazo[1,2-a]pyridine-2-acetic Acid
  • Structure : Methyl group at position 6.
  • Molecular Formula : C₁₀H₁₀N₂O₂ .
  • Molecular Weight : 190.20 g/mol .
  • Key Differences :
    • Lack of halogens diminishes halogen-bonding capabilities, likely reducing interaction with targets like TSPO (Ki = 1.2 nM for dichloro analogs ).
    • Methyl groups enhance metabolic stability but may lower reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic Acid Br (6,8), CH₂COOH (2) C₉H₇Br₂N₂O₂ 322.98 High electrophilicity, moderate solubility
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic Acid Cl (6,8), CH₂COOH (2) C₉H₇Cl₃N₂O₂ 281.53 Lower steric bulk, higher solubility
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic Acid Br (6,8), COOH (2) C₈H₄Br₂N₂O₂ 319.94 Higher acidity, reduced flexibility
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic Acid CH₃ (8), CH₂COOH (2) C₁₀H₁₀N₂O₂ 190.20 Enhanced metabolic stability

Biological Activity

(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a synthetic compound derived from imidazo[1,2-a]pyridine, a class known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms of action based on recent research findings.

  • IUPAC Name: (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid
  • Molecular Formula: C10H7Br2N3O2
  • Molecular Weight: 360.99 g/mol

The biological activity of (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to act as an enzyme inhibitor and modulate various signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds in the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial growth by targeting essential bacterial enzymes. The structure of (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid suggests potential effectiveness against Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial membranes .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Cytotoxicity Studies: In vitro studies have demonstrated that (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid exhibits cytotoxic effects against various cancer cell lines. For example, it showed a significant growth inhibition rate in leukemia and breast cancer cell lines .
Cell LineInhibition Rate (%)IC50 (µM)
RPMI-8226 (Leukemia)52.180.80–2.87
MOLT-4 (Leukemia)>50Not specified
T-47D (Breast Cancer)>50Not specified

Enzyme Inhibition

The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling and is implicated in various cancers and autoimmune diseases:

  • Btk Inhibition: The interaction of (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid with Btk has been shown to inhibit its activity effectively, suggesting its utility in treating B-cell malignancies .

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Case Study 1: A derivative similar to (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid was tested against a panel of 60 human cancer cell lines by the National Cancer Institute. Results indicated broad-spectrum activity with notable efficacy against leukemia and solid tumors .
  • Case Study 2: Another study focused on the antibacterial properties of imidazo[1,2-a]pyridine derivatives demonstrated effective inhibition against resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Q. What synthetic routes are optimal for preparing (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via bromination of imidazo[1,2-a]pyridine precursors. A common method involves sequential bromination using bromine in glacial acetic acid under controlled cooling (0–5°C) to achieve regioselectivity at the 6- and 8-positions . Optimization includes adjusting stoichiometry (e.g., 2 equivalents of Br₂ per bromination site) and reaction time (2–6 hours). Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity . Characterization by 1H^1H-NMR and 13C^{13}C-NMR confirms substitution patterns, while X-ray crystallography resolves structural ambiguities .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H-NMR (CDCl₃) typically shows aromatic protons at δ 7.73–8.96 ppm for the imidazo[1,2-a]pyridine core, with downfield shifts due to bromine substituents. The acetic acid side chain appears as a singlet near δ 3.8–4.2 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Reveals coplanarity of the imidazo[1,2-a]pyridine and acetic acid moieties, with dihedral angles <5°, critical for understanding π-conjugation and reactivity .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent degradation via hydrolysis or photolytic debromination. Use anhydrous solvents (e.g., DMF, DMSO) for reactions. Safety protocols include fume hood use, PPE (gloves, goggles), and neutralization of waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in bromination regioselectivity across different studies?

Discrepancies in bromine positioning (e.g., 5,7- vs. 6,8-substitution) arise from precursor reactivity and solvent effects. For example, electron-deficient pyrazine derivatives favor bromination at the 6- and 8-positions due to resonance stabilization of intermediates . Computational DFT studies (e.g., Mulliken charge analysis) can predict reactive sites, guiding experimental design . Validate regioselectivity via NOESY NMR or single-crystal XRD .

Q. How does the acetic acid moiety influence the compound’s biological activity?

The acetic acid group enhances solubility and enables conjugation with biomolecules (e.g., Pt(IV) complexes in anticancer agents). In cytotoxicity studies, derivatives showed IC₅₀ values of 1.2–5.0 µM against glioblastoma (U87) and colon adenocarcinoma (LoVo) cells. The carboxylic acid facilitates hydrogen bonding with target proteins like TSPO (Ki = 1.2 nM), critical for mitochondrial function .

Q. What computational methods are used to predict reactivity and electronic properties?

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the 6,8-dibromo derivative exhibits a LUMO energy of –1.8 eV, favoring SNAr reactions .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts) in crystal packing, explaining solubility and crystallization behavior .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

In vitro assays may overstate potency due to static conditions, while in vivo models account for metabolism and biodistribution. For example, Pt(IV) conjugates of this compound showed reduced efficacy in murine models due to rapid renal clearance. Mitigate this by PEGylation or nanoparticle encapsulation to enhance bioavailability .

Methodological Considerations

Q. What protocols validate purity and assess degradation products?

  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for pharmacological studies.
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 348.90 for C₉H₆Br₂N₂O₂) and detects debrominated byproducts .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substitution Patterns : Replacing Br with Cl or I alters steric bulk and electron-withdrawing effects. 6,8-Dichloro analogs show reduced TSPO binding (Ki = 8.3 nM vs. 1.2 nM for dibromo) .
  • Side Chain Modifications : Esterifying the acetic acid (e.g., ethyl ester) improves membrane permeability but requires hydrolysis for activation .

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